molecular formula C9H10BrNO2S B13980072 Methyl 5-bromo-3-(ethylthio)picolinate

Methyl 5-bromo-3-(ethylthio)picolinate

Cat. No.: B13980072
M. Wt: 276.15 g/mol
InChI Key: VEZKDFZPRCUEPY-UHFFFAOYSA-N
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Description

Methyl 5-bromo-3-(ethylthio)picolinate is a brominated picolinate derivative featuring an ethylthio (-S-CH₂CH₃) substituent at the 3-position of the pyridine ring. Brominated picolinates are commonly used as intermediates in pharmaceuticals and agrochemicals due to their reactivity in cross-coupling reactions and functional group transformations .

Properties

Molecular Formula

C9H10BrNO2S

Molecular Weight

276.15 g/mol

IUPAC Name

methyl 5-bromo-3-ethylsulfanylpyridine-2-carboxylate

InChI

InChI=1S/C9H10BrNO2S/c1-3-14-7-4-6(10)5-11-8(7)9(12)13-2/h4-5H,3H2,1-2H3

InChI Key

VEZKDFZPRCUEPY-UHFFFAOYSA-N

Canonical SMILES

CCSC1=C(N=CC(=C1)Br)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthesis of 5-Bromo-2-picoline Derivatives as Precursors

A key precursor is 5-bromo-2-methylpyridine (5-bromo-2-picoline), which can be synthesized via a bromination route that minimizes formation of 3-position isomers. According to patent CN101514184A, the method involves:

  • Starting from 6-methyl-3-pyridinecarboxylic acid.
  • Esterification with ethanol under acidic conditions at 30–80°C to form 6-methyl-3-pyridinecarboxylic acid ethyl ester.
  • Bromination using hydrobromic acid (48% HBr) with copper(I) bromide (CuBr) as a catalyst.
  • Diazotization with sodium nitrite (NaNO2) at controlled temperature.
  • Neutralization and steam distillation to isolate 5-bromo-2-methylpyridine.

This method yields 67.2% of the product with melting point 33–34°C and confirmed by 1H NMR and mass spectrometry data.

Introduction of the Ethylthio Group at the 3-Position

While direct literature specifically detailing the ethylthio substitution at the 3-position on methyl 5-bromopicolinate is scarce, common synthetic routes for thioether formation on pyridine derivatives involve nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions.

  • Palladium-catalyzed coupling of 5-bromopyridine-2-carboxylate esters with thiolates or ethylthiol derivatives under inert atmosphere is a plausible method.
  • Use of tetrakis(triphenylphosphine)palladium(0) as catalyst and bases such as cesium carbonate or sodium carbonate in solvents like ethanol, toluene, or 1,2-dimethoxyethane at elevated temperatures (85–110°C) with microwave irradiation can facilitate coupling with high yields (up to 77% reported for related aryl substitutions).

Esterification to Methyl Picolinate

The methyl ester functionality is typically introduced by:

  • Direct esterification of the corresponding picolinic acid derivative with methanol under acidic conditions.
  • Alternatively, starting from methyl 5-bromopyridine-2-carboxylate, which is commercially available or synthesized by esterification methods.

Representative Reaction Conditions and Yields

Step Reagents/Conditions Yield (%) Notes
Esterification of 6-methyl-3-pyridinecarboxylic acid Ethanol, acid catalyst, 30–80°C Not specified Formation of ethyl ester precursor
Bromination to 5-bromo-2-methylpyridine 48% HBr, CuBr catalyst, NaNO2 diazotization, neutralization 67.2 Avoids 3-position isomer formation; product mp 33–34°C
Palladium-catalyzed coupling for ethylthio substitution Pd(PPh3)4 or Pd(0) catalysts, Cs2CO3 or Na2CO3, ethanol/toluene, 85–110°C, microwave 64–77 Based on similar aryl substitutions on methyl 5-bromopyridine-2-carboxylate
Final purification Silica gel chromatography - Removal of catalyst and byproducts

Data Tables and Spectroscopic Characterization

Spectroscopic Data for 5-Bromo-2-methylpyridine Intermediate

Technique Data
Melting Point (mp) 33–34°C
1H NMR (300 MHz, CDCl3) δ 2.44 (3H, s, methyl), 7.25 (1H, s), 7.91 (1H, q), 8.55 (1H, d)
Mass Spectrometry (MS) m/z 172/174 [M+H]+

Typical Reaction Parameters for Pd-Catalyzed Coupling

Parameter Value/Range
Catalyst Tetrakis(triphenylphosphine)palladium(0), 0.05 eq
Base Cesium carbonate or sodium carbonate, 2–3 eq
Solvent Ethanol, toluene, 1,2-dimethoxyethane
Temperature 85–110°C
Reaction time 15 min (microwave) to 3 h (reflux)
Atmosphere Inert (argon or nitrogen)
Yield 64–77%

Summary of Preparation Methods

The preparation of Methyl 5-bromo-3-(ethylthio)picolinate involves:

  • Selective bromination of methyl picolinate derivatives at the 5-position, achieved via diazotization and bromination steps with hydrobromic acid and copper bromide catalysts.
  • Introduction of the ethylthio group at the 3-position through palladium-catalyzed cross-coupling reactions with ethylthiol or thiolate nucleophiles under inert atmosphere and elevated temperatures.
  • Esterification or use of methyl esters as starting materials to maintain the methyl picolinate functionality.
  • Purification by chromatographic techniques to isolate the target compound with high purity.

These methods are supported by experimental yields ranging from approximately 64% to 77% for the coupling steps and about 67% for the bromination step, with detailed spectroscopic data confirming product identity.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-3-(ethylthio)-2-pyridinecarboxylic acid methyl ester can undergo various chemical reactions, including:

    Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The bromine atom can be reduced to a hydrogen atom under specific conditions.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) can be used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN₃) or potassium thiocyanate (KSCN).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: 3-(Ethylthio)-2-pyridinecarboxylic acid methyl ester.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

5-Bromo-3-(ethylthio)-2-pyridinecarboxylic acid methyl ester has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It may serve as a building block for the development of bioactive compounds.

    Industry: Utilized in the production of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 5-Bromo-3-(ethylthio)-2-pyridinecarboxylic acid methyl ester depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the bromine and ethylthio groups can influence its binding affinity and selectivity towards these targets. The exact molecular pathways involved would vary based on the specific biological context.

Comparison with Similar Compounds

Substituent Variations in Brominated Picolinates

The ethylthio group in Methyl 5-bromo-3-(ethylthio)picolinate distinguishes it from analogs with different substituents. Key comparisons include:

Compound CAS No. Substituent Molecular Formula Key Properties
This compound Not provided -S-CH₂CH₃ C₉H₁₀BrNO₂S Likely higher lipophilicity due to ethylthio group; potential for nucleophilic substitution reactions.
Methyl 5-bromo-3-hydroxypicolinate 1242320-57-5 -OH C₇H₆BrNO₃ Polar due to hydroxyl group; reactive in esterification or oxidation reactions .
Methyl 5-bromo-3-methylpicolinate 213771-32-5 -CH₃ C₈H₈BrNO₂ Lower steric hindrance compared to ethylthio; higher volatility .
Methyl 6-bromo-3-hydroxypicolinate 1211536-14-9 -OH (6-position) C₇H₆BrNO₃ Positional isomerism alters electronic effects and reactivity in coupling reactions .

Key Insights :

  • Electronic Effects : The electron-donating ethylthio group may enhance electron density at the pyridine ring, affecting reactivity in Suzuki-Miyaura or Buchwald-Hartwig couplings compared to electron-withdrawing groups like -CF₃ .
  • Lipophilicity : Ethylthio substituents increase logP values relative to hydroxyl or methyl groups, influencing solubility and membrane permeability in drug design .

Fluorinated Analogs

Fluorinated derivatives exhibit distinct electronic and metabolic properties:

Compound CAS No. Substituent Similarity Score Applications
Methyl 5-bromo-3-(trifluoromethyl)picolinate Not provided -CF₃ 0.88 Enhanced metabolic stability; used in agrochemicals for resistance to degradation .
Methyl 5-bromo-3-(difluoromethyl)picolinate Discontinued -CHF₂ N/A Intermediate in fluorinated drug candidates; discontinued due to synthesis challenges .

Key Insights :

  • Fluorinated analogs often exhibit stronger C-F bond stability and improved bioavailability but require specialized synthesis protocols .

Ester Group Variations

The methyl ester group can be replaced with ethyl or other esters:

Compound CAS No. Ester Group Similarity Score Impact on Properties
Ethyl 3-bromo-5-(trifluoromethyl)picolinate Not provided -COOCH₂CH₃ 0.97 Increased steric bulk; slower hydrolysis rates compared to methyl esters .

Key Insights :

  • Ethyl esters may prolong half-life in biological systems due to slower enzymatic cleavage .

Regulatory and Environmental Impact

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